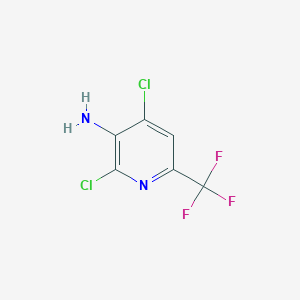

2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine

Vue d'ensemble

Description

“2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine” is a heterocyclic aromatic compound. It is a derivative of Trifluoromethylpyridine (TFMP), which contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Various methods of synthesizing 2,3,5-DCTF have been reported . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .

Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine” is characterized by the presence of a fluorine atom and a pyridine in their structure . The InChI code for this compound is 1S/C6HCl2F3N2/c6-3-1-2 (5 (8,9)10)11-4 (7)12-3/h1H .

Applications De Recherche Scientifique

Agrochemical Industry

Trifluoromethylpyridine (TFMP) derivatives are widely used in the agrochemical industry for their superior pest control properties. The presence of fluorine and pyridine structure in these compounds, such as “2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine”, enhances their effectiveness compared to traditional phenyl-containing insecticides .

Pharmaceutical Industry

In the pharmaceutical sector, TFMP derivatives are utilized for their biological activity. For instance, they can serve as intermediates in the synthesis of receptor antagonists, which are compounds that can inhibit certain neurotransmitters or biological processes .

Organic Synthesis

These compounds are also valuable in organic synthesis. They can act as intermediates in the preparation of various synthetic targets. For example, a synthetic route to methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate for other compounds, starts from a TFMP derivative .

Crop Protection

The major use of TFMP derivatives is in crop protection. They are synthesized and applied as key ingredients in several crop-protection products to safeguard against pests .

Chemical Intermediates

TFMP derivatives like “2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine” are in high demand as chemical intermediates for the synthesis of various crop-protection products, highlighting their importance in industrial chemistry .

Safety and Hazards

The safety data sheet indicates that “2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Orientations Futures

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests that “2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine”, as a TFMP derivative, may also find new applications in the future.

Mécanisme D'action

Target of Action

Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the pharmaceutical and agrochemical industries . They are thought to interact with various biological targets, depending on the specific derivative and its application .

Mode of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It’s worth noting that trifluoromethylpyridines are used in the protection of crops from pests , suggesting they may interact with biochemical pathways related to pest metabolism or signaling.

Pharmacokinetics

The presence of the trifluoromethyl group in many pharmaceuticals suggests that it may enhance lipophilicity, which could impact bioavailability .

Result of Action

The compound’s trifluoromethylpyridine structure suggests it may have significant biological activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine. For instance, the compound’s storage temperature is recommended to be in a refrigerator , suggesting that temperature could affect its stability. Furthermore, the unique properties of the fluorine atom in the trifluoromethyl group can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of the compound .

Propriétés

IUPAC Name |

2,4-dichloro-6-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F3N2/c7-2-1-3(6(9,10)11)13-5(8)4(2)12/h1H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KITFADCMNYDCFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1C(F)(F)F)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673552 | |

| Record name | 2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine | |

CAS RN |

1060815-21-5 | |

| Record name | 2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

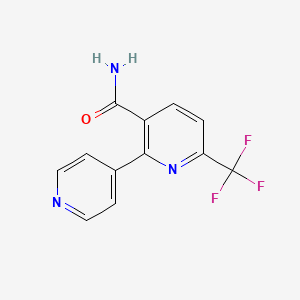

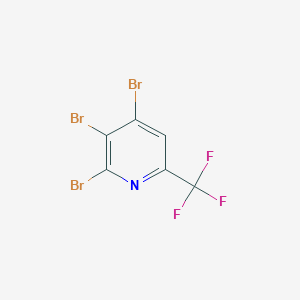

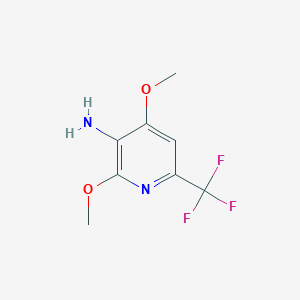

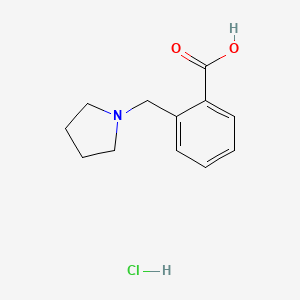

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Methyl-6,7-dihydro-5,8-dioxa-1,3-diaza-cyclopenta[B]naphthalen-1-YL)-acetic acid hydrochloride](/img/structure/B1389694.png)

![Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate](/img/structure/B1389696.png)

![Furan-2-carboxylic acid [2-(2-hydroxy-ethylamino)-ethyl]-amide hydrochloride](/img/structure/B1389698.png)

![1-[(5-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/structure/B1389699.png)